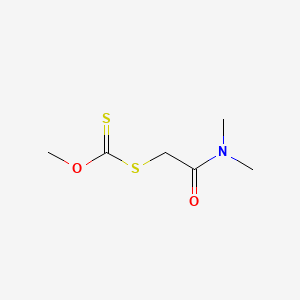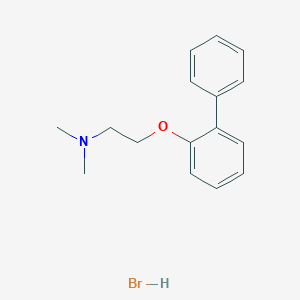
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of morpholinoethoxy groups attached to a benzopyrone core, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyrone Core: The benzopyrone core is synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and ketones.
Introduction of Morpholinoethoxy Groups: The morpholinoethoxy groups are introduced via nucleophilic substitution reactions, where morpholine reacts with ethoxy-containing intermediates.
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The morpholinoethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-Methyl-5,7-bis(2-piperidinoethoxy)-2-benzopyrone
- 4-Methyl-5,7-bis(2-pyrrolidinoethoxy)-2-benzopyrone
Uniqueness
Compared to similar compounds, 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride stands out due to its unique morpholinoethoxy groups, which impart distinct chemical and biological properties
特性
CAS番号 |
94110-07-3 |
|---|---|
分子式 |
C22H32Cl2N2O6 |
分子量 |
491.4 g/mol |
IUPAC名 |
4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O6.2ClH/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24;;/h14-16H,2-13H2,1H3;2*1H |
InChIキー |
HHABNNRZOGKIKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















